2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Overview
Description
2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that features a bromine atom, a methyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then reacted with a thiadiazole derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as in the formation of biaryl compounds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator used in bromination.
Carbon Tetrachloride (CCl4): A solvent used in bromination reactions.
Thiadiazole Derivatives: Used to introduce the thiadiazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide: Another brominated amide with different functional groups.
Thiazole Derivatives: Compounds containing a thiazole ring, which share some structural similarities with thiadiazole derivatives.
Uniqueness
2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of both a bromine atom and a thiadiazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3OS/c1-4-10-11-6(13-4)9-5(12)7(2,3)8/h1-3H3,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENOASAJMPUIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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